(5-Methylpyridin-2-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
(5-methylpyridin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c1-6-2-3-7(4-8)9-5-6;;/h2-3,5H,4,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJRKVHFLLTBEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357287-98-0 | |
| Record name | (5-methylpyridin-2-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylpyridin-2-yl)methanamine dihydrochloride typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with ammonia or an amine source, followed by reduction and subsequent treatment with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Hydrogenation catalysts like palladium on carbon (Pd/C)
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the process .
Chemical Reactions Analysis
Types of Reactions
(5-Methylpyridin-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracids under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
(5-Methylpyridin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a ligand in coordination chemistry and can be used in the study of enzyme mechanisms.
Industry: Used in the manufacture of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (5-Methylpyridin-2-yl)methanamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator depending on the specific pathway involved. The compound’s effects are mediated through binding to active sites or allosteric sites, altering the function of the target molecules .
Comparison with Similar Compounds
The following analysis compares (5-methylpyridin-2-yl)methanamine dihydrochloride with structurally analogous pyridinyl methanamine derivatives. Key differences arise from substituent positions, halogenation, and molecular properties.
Structural Analogues with Methyl Substitution
Key Observations :
- Methyl group positioning significantly impacts steric interactions and electronic distribution, affecting binding affinity in drug-receptor interactions .
- The 5-methyl substitution in the target compound may offer optimal lipophilicity for blood-brain barrier penetration compared to 3- or 6-methyl analogues .
Halogen-Substituted Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Halogen | Purity | Key Differences/Applications |
|---|---|---|---|---|---|---|
| (5-Chloropyridin-2-yl)methanamine dihydrochloride | C₆H₉Cl₃N₂ | 227.51 | 1257535-54-8 | Cl | 95% | Chlorine increases electronegativity, enhancing hydrogen bonding potential . |
| 2-(5-Bromopyrimidin-2-yl)ethylamine dihydrochloride | C₇H₁₁BrCl₂N₃ | 293.50 | 2155852-47-2 | Br | N/A | Bromine’s larger atomic radius may improve halogen bonding in kinase inhibitors . |
| 2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride | C₇H₁₁Cl₂FN₂O | 229.08 | N/A | F | N/A | Fluorine’s electronegativity enhances metabolic stability and bioavailability . |
Key Observations :
- Halogenation introduces distinct electronic and steric effects. Chlorine and bromine enhance binding via halogen bonds, while fluorine improves metabolic stability .
Biological Activity
(5-Methylpyridin-2-yl)methanamine dihydrochloride is a chemical compound derived from pyridine, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in scientific research.
Chemical Structure and Synthesis
The compound has the molecular formula C10H16Cl2N2, indicating it contains a pyridine ring substituted with a methyl group and an amine functional group. The synthesis typically involves:
- Formation of the Pyridine Derivative : Starting from 5-methylpyridine, the compound is synthesized through nitration followed by reduction to yield the corresponding amine.
- Dihydrochloride Salt Formation : The final product is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.
The compound acts primarily as a ligand, interacting with specific receptors or enzymes. Its unique structure allows it to modulate biological pathways effectively. The presence of both the cyclopropyl group and the pyridine ring contributes to its binding affinity and specificity.
Research Findings
Recent studies have demonstrated several biological activities associated with this compound:
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, certain derivatives were shown to inhibit bacterial growth in vitro.
- Cytotoxicity : In cancer research, compounds similar to (5-Methylpyridin-2-yl)methanamine have been investigated for their cytotoxic effects on tumor cells. Studies demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and DNA damage.
Case Studies
- Inhibition of PDE10A : A related compound was identified as a potent inhibitor of phosphodiesterase 10A (PDE10A), which is involved in signaling pathways linked to schizophrenia treatment. The study emphasized structure-activity relationships that enhance potency while minimizing off-target effects .
- Antiparasitic Activity : Another study highlighted the antiparasitic properties of similar pyridine derivatives, showing effective inhibition against parasites at low concentrations .
Comparative Analysis
The following table summarizes the biological activities reported for this compound compared to other similar compounds:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Cytotoxic | Ligand-receptor interaction |
| Cyclopropyl(5-methylpyridin-2-yl)methanamine | PDE10A inhibition | Enzyme inhibition |
| 3,5-Diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines | Apoptosis induction | ROS generation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
